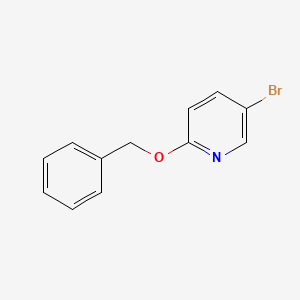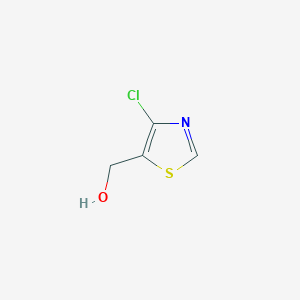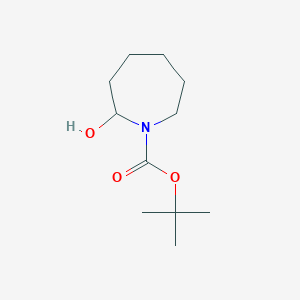
2-(1H-1,2,4-Triazol-3-YL)pyridine
Descripción general
Descripción
“2-(1H-1,2,4-Triazol-3-YL)pyridine” is a chemical compound with the empirical formula C7H6N4 . It has a molecular weight of 146.15 . The compound is also known by the synonyms “2-(2H-[1,2,4]Triazol-3-yl)-pyridine” and "3-(2-Pyridyl)-1H-1,2,4-triazole" .
Synthesis Analysis
The synthesis of “2-(1H-1,2,4-Triazol-3-YL)pyridine” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported the synthesis of Co, Zn/Cd-containing coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-Triazol-3-YL)pyridine” can be represented by the SMILES stringc1ccc (nc1)-c2ncn [nH]2 . The InChI representation is 1S/C7H6N4/c1-2-4-8-6 (3-1)7-9-5-10-11-7/h1-5H, (H,9,10,11) . Chemical Reactions Analysis
While specific chemical reactions involving “2-(1H-1,2,4-Triazol-3-YL)pyridine” are not detailed in the search results, the compound has been used in the formation of various coordination complexes and supramolecular self-assemblies .Physical And Chemical Properties Analysis
“2-(1H-1,2,4-Triazol-3-YL)pyridine” is a solid at 20 degrees Celsius . It has a melting point range of 157-162 °C . The compound is soluble in methanol .Aplicaciones Científicas De Investigación
Medicinal and Pharmaceutical Chemistry
Compounds containing a triazole, such as 2-(1H-1,2,4-Triazol-3-YL)pyridine, exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A significant number of drugs with a triazole structure have been developed and approved, such as ketoconazole and fluconazole .
Agrochemistry
Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and improvement of agricultural productivity .
Material Chemistry
The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes them useful in material chemistry, particularly in the development of new materials with desired properties .
Anticancer Research
Triazole compounds have shown potential in anticancer research . They can interact with cancer cells in a specific way, inhibiting their growth and proliferation .
Antituberculosis Treatment
Triazole compounds have demonstrated effectiveness against tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antibacterial Applications
Triazole compounds have been found to have potent antibacterial properties . They can inhibit the growth of various bacteria, making them potential candidates for the development of new antibacterial drugs .
Anti-HIV Research
Triazole compounds have shown potential in anti-HIV research . They can inhibit the replication of the HIV virus, potentially contributing to the development of new antiretroviral drugs .
Propellants and Explosives
Due to its high nitrogen content, triazole compounds have been studied for their use in propellants, explosives, and pyrotechnics .
Direcciones Futuras
The future directions for “2-(1H-1,2,4-Triazol-3-YL)pyridine” and its derivatives could involve further exploration of their anticancer properties . Additionally, the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, which is related to “2-(1H-1,2,4-Triazol-3-YL)pyridine”, has been studied for various applications, including use in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Mecanismo De Acción
Target of Action
The primary target of 2-(1H-1,2,4-Triazol-3-YL)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
2-(1H-1,2,4-Triazol-3-YL)pyridine acts as a selective inhibitor of SIRT3 . It interacts with SIRT3 and inhibits its activity, with IC50 values of 88 nM for SIRT1, 92 nM for SIRT2, and 16 nM for SIRT3 . This indicates a higher affinity for SIRT3 over SIRT1 and SIRT2 .
Biochemical Pathways
The inhibition of SIRT3 by 2-(1H-1,2,4-Triazol-3-YL)pyridine can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria, where it regulates the acetylation levels of metabolic enzymes and protects against oxidative stress . Therefore, the inhibition of SIRT3 can lead to an increase in acetylation levels and potentially disrupt these metabolic processes .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 2-(1H-1,2,4-Triazol-3-YL)pyridine’s action largely depend on the specific cellular context. Given its role as a SIRT3 inhibitor, it may lead to increased acetylation levels of mitochondrial proteins, potentially affecting metabolic processes and oxidative stress responses .
Propiedades
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMLJDLTWMGZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447550 | |
| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-3-YL)pyridine | |
CAS RN |
23195-62-2 | |
| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(1H-1,2,4-Triazol-3-YL)pyridine interact with metal ions, and what are the structural characteristics of the resulting complexes?
A1: 2-(1H-1,2,4-Triazol-3-YL)pyridine acts as a bidentate anionic ligand, meaning it binds to metal ions through two donor atoms. This ligand forms complexes with various transition metals like Co(II), Cd(II), and Rh(III). The specific coordination geometry of the complex depends on the metal ion and its preferred coordination number. For instance, Co(II) and Cd(II) complexes with this ligand typically adopt a tetragonal coordination, while the Rh(III) complex exhibits a distorted octahedral geometry.
Q2: What are the potential applications of 2-(1H-1,2,4-Triazol-3-YL)pyridine-based complexes in material science?
A2: Complexes of 2-(1H-1,2,4-Triazol-3-YL)pyridine with lanthanide ions like Eu3+, Tb3+, and Y3+ exhibit promising photoluminescent properties. When embedded in polymer matrices like poly(vinyl alcohol) and poly(n-vinyl pyrrolidone), these complexes demonstrate enhanced luminescence compared to their free forms, making them attractive candidates for applications in optoelectronic devices and displays.
Q3: Has 2-(1H-1,2,4-Triazol-3-YL)pyridine been investigated for its ability to detect specific metal ions?
A3: Yes, research indicates that the fluorescence intensity of 2-(1H-1,2,4-Triazol-3-YL)pyridine is sensitive to the presence of Co(II) ions. Upon complexation with Co(II), the fluorescence of the ligand is gradually quenched, suggesting its potential use as a sensor for detecting Co(II) ions in solutions, particularly in applications like monitoring wastewater.
Q4: Beyond lanthanides, have other metal complexes of 2-(1H-1,2,4-Triazol-3-YL)pyridine been studied for luminescent applications?
A4: Yes, research has explored complexes of 2-(1H-1,2,4-Triazol-3-YL)pyridine with other lanthanide ions like Sm(III), Gd(III), and Tb(III) for their photoluminescent properties. Furthermore, studies have also investigated the synthesis, structure, and luminescent properties of Ce(III), Dy(III), Ho(III), and Tm(III) complexes with this ligand. This highlights the versatility of this ligand in coordinating with various metal ions and forming potentially useful luminescent materials.
Q5: Are there any studies on the catalytic activity of 2-(1H-1,2,4-Triazol-3-YL)pyridine-based complexes?
A5: While not directly focused on 2-(1H-1,2,4-Triazol-3-YL)pyridine itself, one study investigated a series of iron(II) complexes, including one with 2-(1H-1,2,4-Triazol-3-YL)pyridine as the ligand, for their ability to catalyze the disproportionation of hydrogen peroxide. This suggests potential avenues for exploring the catalytic properties of this ligand and its complexes in various chemical reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)







